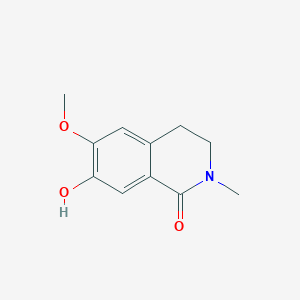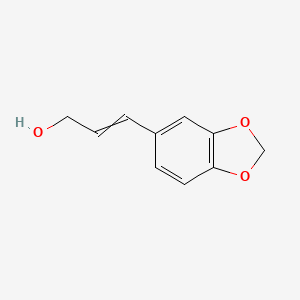![molecular formula C35H42F2N2O6 B1213902 [(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1213902.png)
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FKB-001 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of fluorine atoms: Fluorine atoms are introduced using fluorinating agents under controlled conditions.
Industrial production methods for FKB-001 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
FKB-001 undergoes various chemical reactions, including:
Oxidation: FKB-001 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of FKB-001 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: FKB-001 can undergo substitution reactions with nucleophiles such as halides or amines.
Scientific Research Applications
FKB-001 has a wide range of scientific research applications, including:
Chemistry: FKB-001 is used as a building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: FKB-001 is used in the study of biological processes and pathways. It is also used as a tool to investigate the mechanism of action of various biological targets.
Medicine: FKB-001 has potential therapeutic applications, including its use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Industry: FKB-001 is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of FKB-001 involves its interaction with specific molecular targets. FKB-001 binds to the glycine- and serine-rich sequence of transforming growth factor-beta receptor type I (TGFβRI) or activin receptor-like kinase-2 (ALK2), stabilizing these kinases in an inactive conformation and blocking access of substrates . This interaction leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
FKB-001 is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
FKBP12: Shares structural similarities with FKB-001 but has different binding affinities and biological roles.
FKBP13: Another similar compound with distinct biological functions.
FKBP25: Similar in structure but differs in its interaction with molecular targets.
FKBP51: Shares structural similarities but has unique biological roles and therapeutic applications.
Properties
Molecular Formula |
C35H42F2N2O6 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C35H42F2N2O6/c1-42-30-22-27(23-31(43-2)32(30)44-3)35(36,37)34(41)39-21-8-7-19-29(39)33(40)45-28(17-9-14-25-12-5-4-6-13-25)18-10-15-26-16-11-20-38-24-26/h4-6,11-13,16,20,22-24,28-29H,7-10,14-15,17-19,21H2,1-3H3/t28-,29-/m0/s1 |
InChI Key |
NBYCDVVSYOMFMS-VMPREFPWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCCC2C(=O)OC(CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)N2CCCCC2C(=O)OC(CCCC3=CC=CC=C3)CCCC4=CN=CC=C4)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B1213820.png)
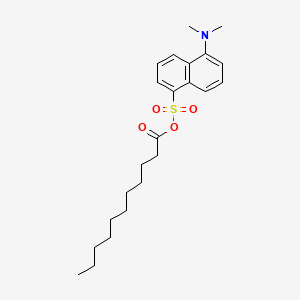
![3,4-dichloro-N-[(1-methyl-4-pyrazolyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B1213823.png)

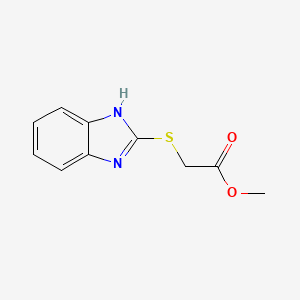
![5-Methyl-9H-[1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one](/img/structure/B1213828.png)
![[[4-(Dimethylamino)phenyl]-(2-methylpropoxy)phosphoryl]-(2-fluorophenyl)methanol](/img/structure/B1213830.png)
![2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)
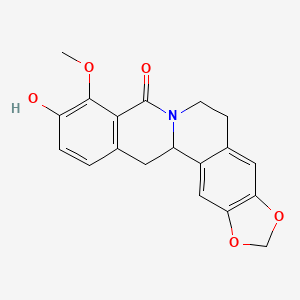
![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)
![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)
